(Triphenylsilyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
18670-80-9 |
|---|---|
Molecular Formula |
C19H18OSi |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Triphenylsilyl Methanol
Established Synthetic Pathways for (Triphenylsilyl)methanol
The synthesis of this compound has traditionally relied on two principal strategies: the nucleophilic addition of a triphenylsilyl organometallic reagent to formaldehyde (B43269) and the reduction of a triphenylsilylcarbonyl precursor.
One of the most fundamental and widely employed methods involves the use of a Grignard-type reagent. In this approach, a triphenylsilyl nucleophile, such as triphenylsilyllithium (Ph₃SiLi) or a triphenylsilyl Grignard reagent (Ph₃SiMgBr), is reacted with formaldehyde. The nucleophilic silyl (B83357) group attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a triphenylsilylmethoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound. This method is analogous to the well-established Grignard reaction used for synthesizing a wide range of primary alcohols from formaldehyde. quora.comdoubtnut.comvedantu.comdoubtnut.comaskfilo.com
Another cornerstone of silylcarbinol synthesis is the reduction of acylsilanes. For the preparation of this compound, this would involve the reduction of triphenylacylsilane (triphenylsilylcarboxaldehyde). This transformation can be achieved using various reducing agents. The carbonyl group of the acylsilane is reduced to a hydroxyl group, yielding the corresponding α-hydroxysilane, which in this case is this compound. rsc.orgrsc.orgnih.govresearchgate.net The choice of reducing agent is critical to ensure chemoselectivity and prevent over-reduction or undesired side reactions.
Novel Approaches in Silylcarbinol Synthesis
Recent advancements in organic synthesis have introduced innovative methods for the preparation of silylcarbinols, moving beyond traditional stoichiometric reactions towards more efficient catalytic processes.
One emerging area is the catalytic hydrosilylation of carbon dioxide and its derivatives. Research has shown that molecular cobalt complexes can catalyze the selective hydrosilylation of CO₂ to products at the formic acid, formaldehyde, or methanol (B129727) level. nih.gov By carefully controlling reaction parameters such as temperature, pressure, and concentration, the reaction can be directed towards the formation of silylated acetals, which are precursors to silylcarbinols. nih.gov This represents a novel route that utilizes a readily available C1 feedstock.
Photocatalysis has also emerged as a powerful tool in organic synthesis. Visible-light photocatalysis, for instance, can be employed to generate silyl radicals from silylboronates, which can then participate in hydrosilylation reactions. acs.org This strategy offers a mild and efficient alternative for constructing C-Si bonds under ambient conditions.
Furthermore, novel strategies involving the double Friedel–Crafts reaction of acylsilanes in water have been developed to synthesize bis(indolyl)methane derivatives bearing a 1-hydroxy or 1-silyl substituent. nih.gov This demonstrates the expanding utility of acylsilanes as versatile building blocks in complex molecule synthesis under mild conditions. nih.gov
Green Chemistry and Sustainable Synthesis of Silylcarbinols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and catalytic processes.
A significant stride in the sustainable synthesis of silylcarbinols is the application of biocatalysis. The enantioselective reduction of acylsilanes using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been demonstrated. rsc.orgrsc.org This method provides access to optically active α-silyl alcohols under mild, environmentally benign conditions, avoiding the need for heavy metal catalysts or harsh reagents. rsc.orgrsc.org
The following table summarizes the results of the bioreduction of various aromatic acylsilanes using baker's yeast, highlighting the potential of this green chemistry approach.
| Acylsilane (ArCOSiMe₃) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| C₆H₅COSiMe₃ | 70 | >95 (S) |
| 4-ClC₆H₄COSiMe₃ | 65 | 88 (S) |
| 4-OMeC₆H₄COSiMe₃ | 68 | >95 (S) |
| 3-OMeC₆H₄COSiMe₃ | 55 | 80 (S) |
| 2-OMeC₆H₄COSiMe₃ | 20 | 43 (S) |
| 3,4-(OMe)₂C₆H₃COSiMe₃ | 65 | 70 (S) |
Another green approach involves the use of water as a reaction solvent. The development of Friedel–Crafts reactions of acylsilanes in water showcases a move away from volatile organic solvents. nih.gov Additionally, catalytic hydrosilylation reactions, which are atom-economical, are being developed to replace less efficient reduction methods. nih.govacs.org
Stereoselective Synthesis of Silylcarbinols
While this compound itself is achiral, the synthesis of chiral silylcarbinols, where the carbinol carbon is a stereocenter, is a significant area of research. Stereoselective methods are crucial for the synthesis of enantiomerically pure compounds for various applications.
As mentioned in the previous section, biocatalytic reduction of prochiral acylsilanes is a powerful method for achieving high enantioselectivity. The reduction of various aromatic acylsilanes by baker's yeast consistently produces α-silyl alcohols with good to excellent enantiomeric excess. rsc.orgrsc.org
Organocatalysis also provides an efficient route to chiral α-hydroxysilanes. A direct aldol (B89426) reaction of aldehydes with silyl glyoxylates, catalyzed by a chiral organocatalyst, can produce α-hydroxysilanes with high diastereoselectivities and excellent enantioselectivities (up to 99% ee). researchgate.net
Transition metal-catalyzed reactions are another cornerstone of asymmetric synthesis. The development of catalytic systems that employ a transition metal salt and a chiral ligand enables the stereoselective C-H activation and silylation, leading to the formation of chiral organosilicon compounds. nih.gov These methods are continually being refined to provide access to a wide array of silylated compounds with high optical purity.
Mechanistic Investigations of Triphenylsilyl Methanol Reactivity
Silyl (B83357) Migration Phenomena
A key aspect of the reactivity of silylcarbinols like (triphenylsilyl)methanol involves the intramolecular migration of groups from the silicon atom to the adjacent carbon atom. These rearrangements are often prompted by the formation of a carbocationic center next to the silicon atom.
1,2-Aryl Migration from Silicon to Carbon
Under acidic conditions, such as treatment with boron trifluoride (BF₃), this compound derivatives can undergo a 1,2-rearrangement where a phenyl group migrates from the silicon atom to the adjacent carbinol carbon. cdnsciencepub.comwikipedia.org This process is initiated by the formation of a reactive intermediate, specifically an α-silylcarbonium ion, upon the loss of the hydroxyl group. cdnsciencepub.com The driving force for this migration is the formation of a more stable molecular arrangement. wikipedia.org For instance, the reaction of triphenylsilyl-p-methoxyphenylcarbinol with BF₃ in a solvent like toluene (B28343) leads to rearranged products, indicating a facile migration of an aryl group. cdnsciencepub.com This type of rearrangement is a subset of a broader class of reactions known as 1,2-shifts, which involve the movement of a substituent to an adjacent atom. wikipedia.org
Influence of Substituents on Migration Pathways
In studies of related silylcarbinols, the competition between different reaction pathways—such as rearrangement (aryl migration), substitution (attack by a solvent molecule), or elimination (proton loss)—is dictated by the substituents. cdnsciencepub.com For example, when p-substituted-benzylphenylcarbinols are treated with BF₃, the resulting silylcarbonium ion can undergo various transformations. The electronic properties of the 'p'-substituent play a crucial role in determining the dominant pathway. A buildup of negative charge at the migrating carbon, favored by electron-donating groups, tends to promote the 1,2-migration. nih.gov
| Substituent on Aryl Group (X) | Electronic Effect | Influence on 1,2-Aryl Migration | Observed Outcome in Analogous Systems |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Promotes migration | Favors rearrangement pathway cdnsciencepub.com |
| -CH₃ (Methyl) | Electron-Donating | Promotes migration | Rearrangement is a significant pathway cdnsciencepub.com |
| -H (Hydrogen) | Neutral | Baseline reactivity | Competition between rearrangement and other pathways cdnsciencepub.com |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Hinders migration | Favors alternative pathways over cdnsciencepub.comrsc.org-migration nih.gov |
Proposed Cyclic Transition States in Rearrangements
The 1,2-aryl migration from silicon to carbon is proposed to proceed through a bridged, cyclic transition state. youtube.com This intermediate is often described as a phenonium-ion-like species, where the migrating aryl group forms a three-membered ring with the silicon and carbon atoms. This type of cyclic transition state is a common feature in many intramolecular rearrangement reactions, as it allows for the delocalization of charge and facilitates the bond-breaking and bond-forming processes in a concerted or near-concerted fashion. libretexts.orgiupac.org The stability of this cyclic intermediate is a key factor in the feasibility of the rearrangement. In a related context, the Brook rearrangement, which involves silyl migration from carbon to oxygen, also proceeds via a cyclic, pentacoordinate silicon transition state. wikipedia.org The concept of a cyclic transition state helps to explain the stereospecificity and intramolecular nature of these rearrangements. youtube.com
Silylcarbonium Ion Intermediates and Reactivity
The formation of silylcarbonium ions—carbocations with a silicon atom in the α or β position—is central to the reactivity of this compound under acidic conditions.
Generation and Characterization of Silylcarbonium Ions
α-Silylcarbonium ions are readily generated from silylcarbinols, such as derivatives of this compound, by treatment with Lewis acids like boron trifluoride. cdnsciencepub.com The Lewis acid coordinates to the hydroxyl group, turning it into a good leaving group (water). Its departure leaves behind a positive charge on the adjacent carbon, forming the α-silylcarbonium ion. cdnsciencepub.com
The existence of these transient intermediates can be confirmed through trapping experiments. For example, quenching the reaction mixture with a powerful hydride source like lithium aluminum hydride can reduce the carbocation to a hydrocarbon. The isolation of diphenylmethylsilylphenylmethane from the reaction of triphenylsilyldiphenylcarbinol with BF₃ followed by treatment with lithium aluminum hydride provides strong evidence for the presence of the intermediate silylcarbonium ion. cdnsciencepub.com Similarly, trapping with methanol (B129727) to form a methyl ether, or observing Friedel-Crafts alkylation of an aromatic solvent like toluene, further characterizes the electrophilic nature of the generated ion. cdnsciencepub.com
Reaction Pathways Involving Silylcarbonium Ions
Once generated, α-silylcarbonium ions are highly reactive and can undergo several competing reaction pathways. The specific outcome depends on the reaction conditions and the structure of the silylcarbinol precursor. cdnsciencepub.com
The primary pathways observed for these intermediates include:
Rearrangement (R): A 1,2-aryl or hydride shift from the silicon atom to the electron-deficient carbon center. cdnsciencepub.com
Substitution (S): Nucleophilic attack by a solvent molecule (e.g., toluene) or another added nucleophile. cdnsciencepub.com
Elimination (E): Loss of a proton from an adjacent carbon, leading to the formation of a silyl-substituted alkene. cdnsciencepub.com
| Pathway | Description | Example Product from (Triphenylsilyl)carbinol Derivatives |
|---|---|---|
| Rearrangement (R) | 1,2-migration of a phenyl group from Si to C+. | Diphenylmethylsilylphenylmethane (after hydride trapping) cdnsciencepub.com |
| Substitution (S) | Friedel-Crafts reaction with toluene solvent. | Product of toluene alkylation by the silylcarbonium ion cdnsciencepub.com |
| Elimination (E) | Loss of a proton to form a C=C double bond. | Silyl-substituted stilbene (B7821643) cdnsciencepub.com |
In some cases, a 1,2-hydride shift can also occur, leading to an isomeric β-silylcarbonium ion, which has its own distinct reactivity, potentially leading to different products like stilbenes. cdnsciencepub.com The distribution of products from these competing pathways provides valuable insight into the stability and reactivity of the silylcarbonium ion intermediate.
Electrophilic and Nucleophilic Activation of this compound
This compound, Ph₃SiCH₂OH, possesses two primary sites for chemical activation: the hydroxyl group and the silicon center. Its reactivity is therefore dictated by whether it encounters an electrophile or a nucleophile.
Electrophilic Activation: In the presence of acids or other electrophiles, the primary site of interaction is the oxygen atom of the hydroxyl group. Protonation of the hydroxyl group by a Brønsted acid or coordination to a Lewis acid enhances the leaving group ability of the oxygen, facilitating subsequent reactions. Under strongly acidic conditions, protonation of the oxygen can lead to the loss of water, analogous to the formation of carbocations from tertiary alcohols like triphenylmethanol. iupac.org This would generate a highly reactive intermediate, potentially a silicenium ion (Ph₃Si⁺) or, more likely, lead to a concerted substitution or elimination pathway. The reaction with electrophiles like acetyl chloride, for instance, can lead to substitution at the silicon center, demonstrating the susceptibility of the Si-C bond under certain conditions, though the primary activation is at the oxygen. iupac.org
Nucleophilic Activation: The silicon atom in this compound is electrophilic and susceptible to nucleophilic attack. This is a common pathway for reactions of organosilicon compounds. ucsd.edu Nucleophiles can attack the silicon center, often leading to a five-coordinate intermediate (a trigonal-bipyramidal structure). iupac.org This mode of activation is central to many substitution reactions at silicon. The reactivity can be influenced by the nature of the nucleophile and the presence of catalysts. For instance, in related silane (B1218182) systems, nucleophilic attack is the rate-determining step in many substitution reactions. rsc.org The reaction of triphenylsilyl chloride with alcohols, a closely related system, demonstrates that the reaction can be catalyzed by the HCl produced, where the chloride ion acts as a nucleophile, suggesting that nucleophilic assistance at the silicon center is a key mechanistic feature. ucsd.edu
Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically influence the mechanism and rate of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org The effects are particularly pronounced when the reaction can proceed through different pathways, such as a unimolecular (Sₙ1-like) or bimolecular (Sₙ2-like) mechanism.
Reactions proceeding through an Sₙ1-like mechanism would involve the formation of a cationic intermediate (e.g., a silicenium ion). These pathways are significantly accelerated by polar protic solvents (e.g., water, methanol) that can effectively solvate both the departing leaving group and the resulting cation through hydrogen bonding and high dielectric constant. wikipedia.orgyoutube.com
Conversely, reactions following an Sₙ2-like mechanism involve a concerted step where a nucleophile attacks the silicon center as the leaving group departs. These reactions are often favored in polar aprotic solvents (e.g., DMSO, acetonitrile). While these solvents have a high dielectric constant, they cannot donate hydrogen bonds, which would otherwise solvate and "shield" the nucleophile, thus reducing its reactivity. wikipedia.org Nonpolar solvents generally disfavor reactions involving charged intermediates or transition states.
The expected influence of different solvent types on the reaction pathways of this compound is summarized in the table below.
| Solvent Type | Dielectric Constant (ε) | Protic/Aprotic | Expected Effect on Sₙ1-like Pathway | Expected Effect on Sₙ2-like Pathway |
| Water | High | Protic | Strong acceleration | Hindered due to nucleophile solvation |
| Methanol | High | Protic | Strong acceleration | Hindered due to nucleophile solvation |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | Moderate acceleration | Strong acceleration |
| Acetonitrile | High | Aprotic | Moderate acceleration | Strong acceleration |
| Dichloromethane (B109758) | Moderate | Aprotic | Minor effect | Moderate acceleration |
| Toluene | Low | Aprotic | Strong deceleration | Minor effect or deceleration |
| Hexane | Low | Aprotic | Strong deceleration | Strong deceleration |
Kinetic Studies of this compound Reactions
Kinetic studies are essential for elucidating the detailed mechanism of a reaction, providing information on reaction orders, rate-determining steps, and activation energies. youtube.com For this compound, kinetic analysis would distinguish between proposed Sₙ1-like and Sₙ2-like pathways and reveal the role of catalysts.
In an Sₙ1-type mechanism , the reaction rate would be dependent only on the concentration of the substrate, this compound, as the rate-determining step is the unimolecular dissociation to form a cationic intermediate. ucsd.eduyoutube.com The rate law would be: Rate = k[(Ph₃SiCH₂OH)]
In an Sₙ2-type mechanism , the rate-determining step is the bimolecular collision of the nucleophile and the substrate. masterorganicchemistry.com Therefore, the reaction rate would depend on the concentration of both species. The rate law would be: Rate = k[(Ph₃SiCH₂OH)][Nucleophile]
Kinetic studies on the hydrolysis of related organosilicon compounds have shown that reactions can be catalyzed by both acids and bases. rsc.orgunm.edu Acid-catalyzed hydrolysis often involves a rapid pre-equilibrium protonation of the substrate, followed by a rate-determining attack of a nucleophile (like water). rsc.org Base-catalyzed reactions typically proceed via direct nucleophilic attack on the silicon atom. unm.edu For example, studies on the hydrolysis of γ-glycidoxypropyltrimethoxysilane have determined specific rate constants and activation energies for the hydrolysis and subsequent condensation steps. researchgate.net
The following table outlines the expected kinetic characteristics for different potential reaction mechanisms of this compound.
| Proposed Mechanism | Expected Rate Law | Key Kinetic Features |
| Unimolecular Substitution (Sₙ1-like) | Rate = k[(Ph₃SiCH₂OH)] | First-order in substrate, zero-order in nucleophile. Rate-determining step is the formation of a cationic intermediate. |
| Bimolecular Substitution (Sₙ2-like) | Rate = k[(Ph₃SiCH₂OH)][Nucleophile] | First-order in substrate and first-order in nucleophile. Reaction proceeds via a single, concerted step. |
| Acid-Catalyzed Substitution | Rate = k[(Ph₃SiCH₂OH)][H⁺] | Rate is dependent on the concentration of the acid catalyst. Involves a protonated intermediate. |
| Base-Catalyzed Substitution | Rate = k[(Ph₃SiCH₂OH)][Base] | Rate is dependent on the concentration of the base catalyst. Involves direct attack of the nucleophile/base. |
This table presents a conceptual framework for the kinetic analysis of this compound reactions. Specific rate constants and activation energies would need to be determined experimentally.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, researchers can map out the connectivity and chemical environment of atoms within the (Triphenylsilyl)methanol framework.
Proton (¹H) NMR Analysis for Reaction Monitoring and Structural Assignment
Proton NMR is a fundamental technique for confirming the structure of this compound and for monitoring chemical transformations, such as its formation via hydrosilylation or its conversion to other silyl (B83357) ethers. The ¹H NMR spectrum exhibits characteristic signals for the different types of protons present in the molecule.
The protons of the three phenyl (C₆H₅) rings typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.6 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) adjacent to the silicon atom and the hydroxyl group are deshielded and usually produce a distinct signal. For instance, in a photoinduced hydrosilylation reaction product involving a triphenylsilyl radical, protons on the carbon chain attached to the silicon atom were observed at 0.57 ppm and 1.36 ppm. nih.gov The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.
¹H NMR is particularly useful for monitoring the progress of reactions. For example, in the synthesis of silyl ethers from alcohols and hydrosilanes, the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the silyl ether product can be tracked to determine reaction completion. rsc.org
Table 1: Typical ¹H NMR Chemical Shifts for Triphenylsilyl-Containing Compounds
| Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Phenyl Protons (Ar-H) | 7.20 - 7.60 (multiplet) | researchgate.net |
| Methylene Protons (-Si-CH₂-O-) | ~3.5 - 4.5 | |
| Alkyl Protons (α to Si) | ~0.5 - 1.5 | nih.gov |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete assignment of the carbon framework.
The phenyl carbons of the triphenylsilyl group show a characteristic pattern of four signals:
Ipso-carbon (C-1): The carbon atom directly bonded to the silicon atom. Its chemical shift is influenced by the silicon substituent.
Ortho-carbons (C-2, C-6): The two carbons adjacent to the ipso-carbon.
Meta-carbons (C-3, C-5): The two carbons two bonds away from the ipso-carbon. Their chemical shifts are often less variable. umich.edu
Para-carbon (C-4): The carbon atom opposite the ipso-carbon.
In related [tris(trimethylsilyl)methyl]diphenylsilanes, the aromatic carbon shifts are particularly useful probes for characterizing the substitution pattern. umich.edu The methylene carbon (-CH₂OH) signal is also readily identifiable in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural confirmation. nih.govresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Triphenylsilyl Moieties
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methylene Carbon (-CH₂OH) | ~ 65 | |
| Ipso Phenyl Carbon (Si-C) | ~ 134 - 138 | rsc.org |
| Ortho Phenyl Carbons | ~ 135 | rsc.org |
| Meta Phenyl Carbons | ~ 128 | rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.
Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization
Silicon-29 NMR is a powerful, albeit less sensitive, technique that provides direct insight into the chemical environment of the silicon atom. huji.ac.il Since silicon has a very wide chemical shift range, ²⁹Si NMR is highly effective for characterizing the specific bonding and structure of organosilicon compounds. huji.ac.ilaiinmr.com The chemical shift of the ²⁹Si nucleus in this compound is highly sensitive to the substituents attached to it.
Table 3: Illustrative ²⁹Si NMR Chemical Shifts for Organosilicon Compounds
| Compound/Structure Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Triphenylsilyl derivatives | -4 to -22 | rsc.orgrsc.org |
| 1-Trimethylsilyl substituted silole anion | -13.22 | mdpi.com |
| Poly(silyl ether)s | ~ -22 | redalyc.org |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Multi-dimensional NMR Techniques
For unambiguous structural assignment, especially in complex molecules or reaction mixtures, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed connectivity map.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton network through the molecule's backbone. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning specific proton signals to their corresponding carbon atoms. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the long-range connectivity within the molecule.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful technique can establish ¹³C-¹³C correlations, allowing for the direct mapping of the carbon skeleton, and has been applied to determine the structures of organosilicon rings. acs.org
These multi-dimensional methods were used effectively to determine the structure of hydrosilylation products of triphenylsilane, confirming the adduct of the silyl radical onto a double bond. nih.govresearchgate.net
Mass Spectrometry (MS) of this compound and its Derivatives
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Silylated Compounds
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like silyl ethers and other organosilanes. researchgate.net While this compound itself can be analyzed, GC-MS is more broadly applied to a wide range of compounds that are chemically modified through silylation to increase their volatility and thermal stability. nih.govyoutube.com
In the analysis of a silylated alcohol, the compound is introduced into the GC, where it travels through a column and is separated from other components in the mixture based on its boiling point and interactions with the column's stationary phase. Silylation often increases a compound's retention time, shifting its signal away from volatile interfering analytes. nih.gov
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The fragmentation of triphenylsilyl derivatives is characterized by specific cleavage patterns. A dominant fragmentation pathway involves the formation of the highly stable triphenylsilyl cation [ (C₆H₅)₃Si⁺ ] or related fragments. The analysis of these characteristic fragments is crucial for identifying the presence of the triphenylsilyl group in an unknown sample. nih.govnih.gov The mass spectra of silylated compounds often contain abundant and stable fragments that enhance detection limits. nih.gov
Table 4: Common Fragments in the Mass Spectra of Triphenylsilyl Compounds
| Ion Fragment | Description | Potential m/z |
|---|---|---|
| [M]+ | Molecular Ion | Variable |
| [M-CH₃]+ | Loss of a methyl group (if present) | M-15 |
| [M-C₆H₅]+ | Loss of a phenyl group | M-77 |
| [(C₆H₅)₃Si]+ | Triphenylsilyl cation | 259 |
| [(C₆H₅)₂SiH]⁺ | Diphenylsilyl cation | 183 |
Note: Fragmentation patterns are dependent on the specific structure of the analyte and the ionization conditions.
Fragmentation Patterns and Isotopic Labeling Studies
The molecular ion peak ([M]⁺) for this compound (C₁₉H₁₈OSi) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the oxygen atom, a common fragmentation for alcohols. This would result in the loss of a CH₂OH radical and the formation of the stable triphenylsilyl cation [ (C₆H₅)₃Si ]⁺. This cation is expected to be a major peak in the spectrum due to the resonance stabilization afforded by the three phenyl rings.
Another significant fragmentation pathway would be the loss of a phenyl radical (•C₆H₅) from the molecular ion or other fragments, a characteristic fragmentation of phenyl-substituted silicon compounds. The successive loss of phenyl groups would lead to a series of fragment ions. The presence of silicon's isotopes, primarily ²⁹Si (4.67% natural abundance) and ³⁰Si (3.1% natural abundance), would result in characteristic M+1 and M+2 peaks, aiding in the identification of silicon-containing fragments.
Isotopic Labeling Studies:
Isotopic labeling is a powerful technique to confirm fragmentation pathways. nist.gov For this compound, selective isotopic substitution can provide unambiguous evidence for the proposed fragmentation mechanisms. For instance, synthesizing this compound with a deuterium-labeled hydroxymethyl group (-CD₂OH) would result in a shift in the m/z values of fragments containing this group. The loss of a CD₂OH radical would still lead to the [ (C₆H₅)₃Si ]⁺ cation at the same m/z as the unlabeled compound, confirming this fragmentation route.
Similarly, labeling one of the phenyl rings with deuterium (B1214612) (C₆D₅) or ¹³C would allow for tracking the loss of the phenyl group. For example, if one phenyl ring is perdeuterated, the mass spectrum would show the loss of a C₆D₅ radical, resulting in a fragment ion with a different m/z compared to the loss of an unlabeled phenyl radical.
A hypothetical fragmentation pattern and the utility of isotopic labeling are summarized in the table below.
| Predicted Fragment Ion | Structure | Predicted m/z (for C₁₉H₁₈OSi) | Isotopic Labeling Confirmation |
| Molecular Ion | [ (C₆H₅)₃SiCH₂OH ]⁺ | 290 | M+2 peak for ¹³C labeling on the methanol (B129727) carbon. |
| [M - CH₂OH]⁺ | [ (C₆H₅)₃Si ]⁺ | 259 | No m/z shift with -CD₂OH labeling. |
| [M - C₆H₅]⁺ | [ (C₆H₅)₂SiCH₂OH ]⁺ | 213 | Shift in fragment m/z with C₆D₅ labeling. |
| [Si(C₆H₅)]⁺ | [ Si(C₆H₅) ]⁺ | 105 | Confirmed by presence of silicon isotope pattern. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent parts: the O-H group, the CH₂ group, the Si-C bonds, the C-O bond, and the phenyl rings.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group, indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. researchgate.net The C-H stretching vibrations of the phenyl groups would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹. nih.gov
The "fingerprint" region, below 1600 cm⁻¹, would contain a wealth of structural information. The C-C stretching vibrations within the phenyl rings are expected to produce sharp peaks around 1600, 1500, and 1430 cm⁻¹. nih.gov The Si-C stretching vibration, characteristic of arylsilanes, typically appears as a strong band in the 1100-1125 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be found in the 1000-1050 cm⁻¹ range. nih.gov
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would show a strong, sharp band for the symmetric "ring breathing" mode of the monosubstituted benzene (B151609) rings, typically around 1000 cm⁻¹. chemicalbook.com The Si-C symmetric stretching vibration would also be Raman active. In contrast to the broad O-H stretching band in the IR spectrum, the O-H stretch in the Raman spectrum is often weaker and sharper. Aromatic C-H stretching vibrations are also prominent in the Raman spectrum.
A table of predicted key vibrational frequencies for this compound is presented below, based on data for related compounds like triphenylsilanol (B1683266) and general spectroscopic correlation tables. nist.govchemicalbook.com
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Broad, Strong (IR); Weak (Raman) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium (IR & Raman) |
| Aromatic C=C Stretch | 1600, 1500, 1430 | 1600, 1500, 1430 | Strong (IR & Raman) |
| Si-Phenyl Stretch | 1100-1125 | 1100-1125 | Strong (IR); Medium (Raman) |
| C-O Stretch | 1000-1050 | 1000-1050 | Strong (IR); Weak (Raman) |
| Phenyl Ring Breathing | ~1000 | ~1000 | Weak (IR); Very Strong (Raman) |
| C-H out-of-plane bend | 690-710, 730-770 | Strong (IR) |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the Crystallography Open Database, analysis of a related compound, tri-p-tolylmethanol, provides insight into the type of data that would be obtained. ontosight.aichemicalbook.com An X-ray diffraction study of this compound would determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.
The key structural parameters that would be determined include:
The Si-C bond lengths between the silicon atom and the phenyl rings.
The Si-C bond length to the methanol carbon.
The C-O bond length of the alcohol group.
The C-C bond lengths within the aromatic rings.
The C-Si-C, C-Si-C(H₂OH), and Si-C-O bond angles.
The torsional angles describing the orientation of the phenyl groups relative to the silicon center.
Furthermore, the crystal structure would reveal the nature and geometry of intermolecular hydrogen bonding involving the hydroxyl group, which significantly influences the physical properties of the compound in the solid state. The packing of the molecules in the crystal lattice, including any π-stacking interactions between the phenyl rings, would also be elucidated.
A hypothetical data table illustrating the kind of information that would be obtained from an X-ray diffraction study of this compound is provided below.
| Parameter | Description | Expected Value Range |
| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations of the crystal | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions | - |
| α, β, γ (°) | Unit cell angles | - |
| Z | Number of molecules per unit cell | - |
| Si-C(phenyl) (Å) | Silicon to phenyl carbon bond length | 1.86 - 1.89 |
| Si-C(methanol) (Å) | Silicon to methanol carbon bond length | 1.88 - 1.92 |
| C-O (Å) | Carbon to oxygen bond length | 1.42 - 1.44 |
| ∠C(phenyl)-Si-C(phenyl) (°) | Phenyl-silicon-phenyl bond angle | 107 - 112 |
| ∠C(phenyl)-Si-C(methanol) (°) | Phenyl-silicon-methanol bond angle | 107 - 112 |
| Hydrogen Bond (O-H···O) (Å) | Distance between donor and acceptor oxygen atoms | 2.7 - 2.9 |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict various properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals. researchgate.net For organosilicon compounds, DFT has been instrumental in explaining reactivity patterns that can differ significantly from their carbon analogs. mdpi.com
In the case of (triphenylsilyl)methanol, DFT calculations would typically be employed to determine the optimized molecular structure, including bond lengths and angles around the central silicon atom. These calculations provide a detailed picture of the three-dimensional arrangement of the atoms. Furthermore, DFT can be used to calculate the distribution of electron density, which is crucial for understanding the molecule's polarity and its interactions with other chemical species. The reactivity of this compound can be assessed by examining calculated parameters such as atomic charges and electrostatic potential maps, which highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack.
Interactive Data Table: Representative Calculated Properties for Silanols
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Si-O Bond Length | ~1.65 Å | B3LYP/6-31G(d) |
| O-H Bond Length | ~0.97 Å | B3LYP/6-31G(d) |
| Si-O-H Bond Angle | ~115° | B3LYP/6-31G(d) |
Note: The values presented are typical for silanols and may vary slightly for this compound.
A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the elucidation of detailed reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states. mdpi.com For this compound, DFT could be used to study reactions such as condensation to form a disiloxane (B77578) or rearrangement reactions. researchgate.net
The process involves calculating the energies of various molecular configurations along a proposed reaction coordinate. The transition state is identified as a first-order saddle point on this surface, representing the energy maximum along the reaction path. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For instance, in a study of silylmethanol rearrangement, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set were used to locate the transition states for the formation of methoxysilane (B1618054) and methylsilanol. researchgate.net These calculations revealed a penta-coordinated silicon transition state. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and spatial distribution of these orbitals can be readily calculated using DFT. researchgate.net The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons.
For this compound, an analysis of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In organosilicon compounds, the nature of these frontier orbitals can be influenced by the presence of the silicon atom and its substituents, leading to unique reactivity patterns. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of molecular structure and energetics, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.orgacs.orgunife.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, diffusion, and interactions with the surrounding environment.
For this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, or its interactions with surfaces. For example, simulations could reveal how the triphenylsilyl groups rotate and flex, and how the hydroxyl group forms hydrogen bonds with solvent molecules or other this compound molecules. mdpi.com Such simulations are particularly valuable for understanding processes that occur over longer timescales than can be practically studied with quantum mechanical methods alone. acs.orgresearchgate.netnih.gov
Quantum Chemical Calculations on Organosilicon Compounds
Quantum chemical calculations, a broad category that includes DFT and other ab initio methods, have been extensively applied to the study of organosilicon compounds. mdpi.combme.hu These calculations have provided fundamental insights into the bonding, structure, and reactivity of this class of molecules. A key aspect that has been explored is the difference in chemistry between silicon and carbon, its lighter congener in Group 14 of the periodic table. wikipedia.org
For example, quantum chemical calculations have been used to investigate the stability of silicon-containing reactive intermediates, such as silylenes and silenes, and to rationalize the mechanisms of important organosilicon reactions. lkouniv.ac.in The insights gained from these general studies on organosilicon compounds are directly applicable to understanding the specific properties of this compound.
Theoretical Prediction of Reactivity Patterns
Computational chemistry offers a suite of tools for the theoretical prediction of reactivity patterns. Beyond HOMO-LUMO analysis, methods such as the calculation of Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices can provide a more quantitative measure of local reactivity. These "conceptual DFT" parameters help to identify which atoms in a molecule are most susceptible to different types of chemical attack. researchgate.net
For this compound, these methods could be used to predict its reactivity towards a range of reagents. For example, the calculations could predict whether a reaction is more likely to occur at the silicon atom, the oxygen atom, or one of the phenyl rings. Such predictions are invaluable for designing new synthetic routes and for understanding the outcomes of known reactions.
Solvent-Mediated Interactions and Interfacial Phenomena
The solvent can have a profound effect on the rates and mechanisms of chemical reactions. ucsb.edu Computational methods can model these solvent effects in two primary ways: explicitly, by including a number of solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a given dielectric constant. ucsb.edu
In the context of this compound, computational studies could investigate how the polarity of the solvent influences its conformational preferences and its reactivity. For instance, in a polar protic solvent, the hydroxyl group of this compound would be expected to engage in strong hydrogen bonding, which could affect its acidity and its role in chemical reactions. psu.edu Furthermore, the behavior of this compound at interfaces, such as a liquid-solid or liquid-air interface, could be simulated to understand its self-assembly properties and its potential role in surface modification. nih.gov
Coordination Chemistry and Ligand Design
(Triphenylsilyl)methanol as a Ligand Precursor
This compound serves as a precursor to the triphenylsilylmethoxide ligand, [Ph₃SiCH₂O]⁻. This transformation is typically achieved through deprotonation of the hydroxyl group using a strong base, such as an alkali metal hydride (e.g., NaH) or an organolithium reagent (e.g., n-butyllithium). The resulting alkali metal alkoxide can then be used in salt metathesis reactions with metal halides to introduce the triphenylsilylmethoxide ligand into the coordination sphere of a transition metal or main group element.
The primary motivation for using this compound as a ligand precursor is to leverage the significant steric bulk of the triphenylsilyl moiety. This bulk can enforce low coordination numbers at the metal center, prevent unwanted dimerization or polymerization of complexes, and create a unique steric environment that may influence catalytic selectivity.
Synthesis and Characterization of Metal Complexes with Silylcarbinol-Derived Ligands
While specific examples for the triphenylsilylmethoxide ligand are not widely documented, the synthesis of metal complexes with analogous bulky silylalkoxide ligands generally follows established routes. A common method is the reaction of a metal halide (MXn) with a stoichiometric amount of the alkali metal silylmethoxide.
For instance, the reaction of a metal chloride with lithium triphenylsilylmethoxide would be expected to proceed as follows: MCln + n LiOCH₂SiPh₃ → M(OCH₂SiPh₃)n + n LiCl
Characterization of such complexes would rely on a suite of spectroscopic and analytical techniques.
NMR Spectroscopy: ¹H NMR would show characteristic shifts for the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen and the phenyl (Ph) protons. ²⁹Si NMR spectroscopy would provide a key signal confirming the presence and electronic environment of the silicon atom.
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the parent alcohol and the appearance of a strong C-O stretching band and M-O stretching vibrations in the low-frequency region would confirm coordination.
A study on the related but more complex 3,3'-bis(triphenylsilyl)biphenoxide ligand demonstrates how such characterization is applied. In complexes with iron and chromium, the steric influence of the triphenylsilyl groups was shown to distort the coordination polyhedra and induce conformational changes within the ligand itself. researchgate.net
Mechanistic Aspects of Metal-Ligand Interactions
The interaction between a metal center and the triphenylsilylmethoxide ligand is primarily a σ-bond between the metal and the alkoxide oxygen. The nature of this bond is influenced by both steric and electronic factors.
Steric Effects: The three phenyl rings on the silicon atom create a sterically crowded pocket around the metal-oxygen bond. This can prevent the close approach of other ligands or substrates, potentially stabilizing reactive intermediates or directing the pathway of a catalytic reaction. These steric effects are a primary determinant of the coordination geometry and the accessibility of the metal center. dtic.milyoutube.com
Electronic Effects: The silyl (B83357) group (SiPh₃) is generally considered to be electron-donating through σ-induction, which increases the electron density on the oxygen atom. This makes the triphenylsilylmethoxide ligand a strong σ-donor, capable of stabilizing metals in higher oxidation states. The strong σ-donation can also exert a significant trans influence, weakening the bond to a ligand positioned opposite to it in the coordination sphere. sci-hub.box
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. DFT calculations can model the electronic structure of the metal-ligand bond, predict reaction barriers, and help rationalize observed regioselectivity in catalytic processes by separating steric and electronic contributions. dtic.milyoutube.com
Catalytic Applications of Silylcarbinol-Metal Complexes
Metal complexes featuring bulky ligands are often explored as catalysts for various organic transformations, including polymerization, cross-coupling, and hydrogenation. sci-hub.boxumich.edu The steric bulk provided by ligands like triphenylsilylmethoxide can enhance catalytic performance by:
Promoting Reductive Elimination: By sterically destabilizing intermediates, bulky ligands can accelerate the final product-releasing step in many catalytic cycles.
Controlling Selectivity: The defined steric environment can favor the approach of a substrate in a specific orientation, leading to high regio- or stereoselectivity.
Stabilizing Monomeric Species: The ligand can prevent the aggregation of catalytically active species into inactive dimers or larger clusters.
Design Principles for Functionalized Silyl Ligands
The design of functionalized silyl ligands is a key strategy in modern catalyst development. uni-muenchen.de Based on the this compound framework, several design principles can be applied to tune the properties of the resulting metal complexes:
Modulating Steric Bulk: Replacing the phenyl groups on the silicon atom with other alkyl or aryl groups can systematically increase or decrease the steric hindrance. For example, using a tert-butyl group instead of a phenyl group would alter the shape and size of the steric pocket around the metal.
Introducing Donor Functionalities: The phenyl rings of the triphenylsilyl group can be functionalized with additional donor atoms (e.g., -OMe, -NMe₂, -PPh₂). If positioned correctly, these groups could coordinate to the metal center, transforming the ligand from monodentate to bidentate or tridentate. This chelate effect would increase the stability of the complex.
Altering Electronic Properties: Introducing electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OMe, -Me) substituents on the phenyl rings can fine-tune the electronic properties of the ligand. This allows for precise control over the electron density at the metal center, which in turn affects its reactivity and catalytic activity. dtic.mil
These design strategies aim to create a ligand with the optimal balance of steric and electronic properties for a specific catalytic application, highlighting the potential versatility of the silylcarbinol scaffold in coordination chemistry. uni-muenchen.de
Applications in Advanced Organic Synthesis
Utilization as a Reagent in Organic Transformations
The triphenylsilyl moiety is a versatile tool in the hands of synthetic chemists, primarily employed to temporarily mask reactive functional groups, although its direct role in other transformations is less common.
The most prominent application of the triphenylsilyl group is in the protection of alcohols by forming triphenylsilyl ethers. Silyl (B83357) ethers are a class of compounds containing a silicon atom bonded to an alkoxy group and are widely used as protecting groups for alcohols because they can be installed and removed under mild and specific conditions. wikipedia.org The general structure is R¹R²R³Si−O−R⁴, where R⁴ is an alkyl or aryl group. wikipedia.org
The triphenylsilyl group, often introduced using reagents other than (triphenylsilyl)methanol itself, offers significant steric bulk. This size allows for the selective protection of primary hydroxyl groups over more hindered secondary or tertiary ones. total-synthesis.comhighfine.com The stability of silyl ethers is a key factor in their selection for a synthetic route. The stability varies depending on the substituents on the silicon atom and the conditions (acidic or basic) used for deprotection. The triphenylsilyl group is part of a spectrum of commonly used silyl protecting groups, each with a unique stability profile. highfine.com
The relative stability of common silyl ether protecting groups is summarized below:
Table 1: Relative Stability of Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base |
|---|---|---|---|
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from multiple organic chemistry resources. wikipedia.orghighfine.com
Deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgmasterorganicchemistry.com The exceptional strength of the silicon-fluorine bond (Si-F), which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond, is the driving force for this cleavage. harvard.edu
In a specific application, the triphenylsilyl group has been used as a protecting group or auxiliary in the synthesis of heterodisubstituted p-carboranes. vanderbilt.edu This strategy allows for controlled functionalization of the carborane cage, which would otherwise be difficult to achieve selectively. vanderbilt.edu The Ph₃Si group is efficiently removed with fluoride to yield the desired monosubstituted p-carborane (B1425697). vanderbilt.edu
While methods such as using cyanide ions to form nitriles or Friedel-Crafts reactions are common for creating carbon-carbon bonds, the direct use of this compound as a reagent for this purpose is not extensively documented in the reviewed literature. youtube.com The primary role of related silyl compounds in such contexts is often to protect other functional groups within the molecule while C-C bond formation occurs elsewhere. libretexts.orglibretexts.org
The sulfinyl group is a notable chiral auxiliary used in stereoselective synthesis to prepare a variety of useful chiral compounds. nih.gov Chiral alcohols like menthol (B31143) are also frequently used to create diastereomeric intermediates that can be separated. nih.govacs.org However, a direct and significant role for this compound as a chiral auxiliary or a controller of stereoselectivity in mainstream organic synthesis is not prominently featured in available research. Its main contribution remains the steric influence it provides as a protecting group, which can indirectly affect the stereochemical outcome of reactions at nearby centers.
Intermediates in Complex Molecule Construction
This compound derivatives serve as crucial intermediates in multi-step synthetic sequences. A prime example is the synthesis of 1,12-heterodisubstituted p-carboranes, where triphenylsilyl-p-carborane is a key intermediate. vanderbilt.edu The use of the triphenylsilyl group facilitates the isolation and purification of its derivatives, as they are often crystalline and UV active. vanderbilt.edu
The synthetic pathway proceeds as follows:
Protection: The p-carborane is reacted to form triphenylsilyl-p-carborane. vanderbilt.edu
Functionalization: The silylated carborane is converted to its lithium and then copper derivative. This nucleophilic intermediate is reacted with various electrophiles (e.g., alkyl halides, aryl iodides) to introduce a new substituent. vanderbilt.edu
Deprotection: The triphenylsilyl group is cleanly removed using a fluoride source, yielding the monosubstituted p-carborane. vanderbilt.edu
Further Substitution: The now-free position on the carborane can be subjected to further nucleophilic substitution to create the final heterodisubstituted product. vanderbilt.edu
Contribution to Organosilicon-Mediated Methodologies
The use of the triphenylsilyl group in the synthesis of substituted carboranes exemplifies its contribution to organosilicon-mediated methodologies. vanderbilt.edu Such methods leverage the unique properties of organosilicon compounds to control reactivity and achieve transformations that are otherwise challenging. Trialkylsilanes have been effectively used as protecting groups that are stable to organolithium bases but are easily cleaved by the fluoride anion. vanderbilt.edu The development of silanediols as protease inhibitors has also spurred the creation of new synthetic methodologies to access complex, chiral organosilicon structures. acs.org The increased lipophilicity of organosilicon molecules can also enhance properties like cell penetration for medicinal applications. acs.org
Activation and Transformation Mechanisms in Synthesis
The mechanisms involving the triphenylsilyl group are well-understood within the context of protecting group chemistry.
Protection (Silylation): The formation of a silyl ether typically proceeds through an SN2-like mechanism. The alcohol attacks the silicon atom of a silyl halide (e.g., triphenylsilyl chloride), displacing the halide. libretexts.orglibretexts.org A base, such as triethylamine (B128534) or imidazole (B134444), is often used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). libretexts.orglibretexts.org Despite the steric hindrance from the three phenyl groups, the longer Si-C and Si-O bonds (compared to C-C and C-O bonds) reduce steric crowding around the silicon center, allowing the nucleophilic attack to occur. libretexts.orglibretexts.org
Deprotection (Desilylation): The cleavage of the silyl ether is initiated by the nucleophilic attack of a fluoride ion on the silicon atom. organic-chemistry.org This forms a transient, pentacoordinate silicon intermediate. The high affinity of silicon for fluorine drives the subsequent cleavage of the Si-O bond, regenerating the alcohol and forming a stable triphenylsilyl fluoride. organic-chemistry.orgharvard.edu
Activation as an Intermediate: In the carborane synthesis, the triphenylsilyl group activates the molecule for controlled functionalization. After its installation, the remaining C-H bond on the carborane cage can be deprotonated with a strong base to form a highly nucleophilic carbanion, which then reacts with electrophiles. vanderbilt.edu The triphenylsilyl group is stable to these basic conditions and is only removed in a distinct, subsequent step. vanderbilt.edu
Derivatives and Analogues of Triphenylsilyl Methanol
Synthesis and Reactivity of Substituted Silylcarbinols
The synthesis of silylcarbinols, particularly those with additional functional groups, is a key area of research, enabling the exploration of their chemical properties and potential applications. One approach to synthesizing substituted α-trifluoromethyl piperidinic derivatives, which are a class of substituted silylcarbinols, involves starting from trifluoromethylhemiacetals. mdpi.com This highlights a pathway to introduce both a trifluoromethyl group and a piperidine (B6355638) ring, leading to complex and potentially bioactive molecules. The synthesis of these compounds can be achieved through various strategies, including the introduction of a trifluoromethyl group onto a pre-existing 6-membered ring, reduction of pyridine (B92270) or pyridinone derivatives, ring expansion of 5-membered rings like prolinol derivatives, cyclization of linear amines, or [4+2]-cycloaddition reactions. mdpi.com
Another relevant synthetic methodology is the rhodium-catalyzed cross-coupling reaction between arylzinc compounds and (iodomethyl)trimethylsilane, which yields functionalized benzylsilanes. organic-chemistry.org This reaction is notable for its unique catalytic cycle that commences with transmetalation, a departure from the more common oxidative addition mechanism observed in palladium or nickel catalysis. organic-chemistry.org The efficiency of this process can be optimized by selecting appropriate rhodium catalysts and phosphorus ligands, with the Rh-dppf system showing high activity. organic-chemistry.org This method is tolerant of various functional groups and can be conducted at moderate temperatures. organic-chemistry.org
The reactivity of substituted silylcarbinols is influenced by the nature of the substituents. For instance, α-substituted trifluoromethyl-δ-lactams can be prepared from α-trifluoromethyl nitrosulfinamines through a 1,4-addition to ethyl acrylate, followed by deprotection and cyclization. mdpi.com Furthermore, unsaturated piperidines can be synthesized from imines via a Barbier-type reaction followed by N-allylation and subsequent ring-closing metathesis. mdpi.com These examples underscore the versatility of substituted silylcarbinols as intermediates in the synthesis of complex heterocyclic structures.
Silyl (B83357) Ethers and Their Transformations
Silyl ethers, commonly formed from the reaction of an alcohol with a silyl halide, are not merely protecting groups but can also be directly converted into other valuable organic functionalities. This circumvents the need for a separate deprotection step, streamlining synthetic sequences.
A variety of transformations of silyl ethers have been reported. For example, trimethylsilyl (B98337) (TMS) ethers can be directly converted to alkyl azides and thiocyanates. gelest.com In these reactions, primary silyl ethers tend to be more reactive than their secondary or tertiary counterparts. gelest.com Furthermore, the conversion of a tert-butyldimethylsilyl (TBS) ether directly to a trichloroacetate (B1195264) ester has been demonstrated. gelest.com This transformation can also be achieved with acetic anhydride (B1165640) under bismuth(III) catalysis to form acetate (B1210297) esters, a reaction that is also applicable to tetrahydropyranyl (THP) ethers. gelest.com Copper(II) triflate can also catalyze the formation of acetates and benzoates from silyl ethers with some selectivity, where secondary silyl ethers react more readily than TBS ethers, which in turn are more reactive than tert-butyldiphenylsilyl (TBDPS) ethers. gelest.com Phenolic TBS ethers exhibit poor reactivity in this particular transformation. gelest.com Additionally, a direct, high-yielding conversion of silyl ethers (TMS, TES, and TBS) to the corresponding tosylates can be achieved using tosyl fluoride (B91410) in the presence of DBU as a catalyst. gelest.com
The formation of silyl ethers themselves is a well-established process. The Corey protocol, which employs a silyl chloride and imidazole (B134444) in a high concentration of dimethylformamide (DMF), is a reliable and rapid method. wikipedia.org Using dichloromethane (B109758) as the solvent slows the reaction but simplifies purification. wikipedia.org For more sterically hindered alcohols or when using more reactive silyl triflates, a hindered base like 2,6-lutidine is often employed. wikipedia.org
The stability of silyl ethers to various reaction conditions is a key aspect of their utility. Their resistance to hydrolysis is dependent on the steric bulk of the substituents on the silicon atom. The relative stability in acidic media follows the order: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org A similar trend is observed in basic media. wikipedia.org This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a crucial strategy in complex molecule synthesis.
Mechanistic Parallels and Divergences with Other Silylcarbinols
The reactions of silylcarbinols and their derivatives often proceed through mechanisms that share common features with other organosilicon compounds, yet also exhibit distinct characteristics based on their specific structure.
Mechanistic investigations into the silylation of alcohols have provided valuable insights. Reaction progress kinetic analysis of the isothiourea-catalyzed asymmetric silylation of alcohols using triphenylsilyl chloride revealed that the reaction rate decays rapidly in the initial stages. nsf.gov This study also indicated a higher-order dependence on the silyl chloride, suggesting a more complex mechanism than a simple bimolecular reaction. nsf.gov The formation of silyl ethers can be catalyzed by various species. For instance, inexpensive sodium hydroxide (B78521) can catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes. organic-chemistry.org N-heterocyclic olefins have also been shown to be effective organocatalysts for the dehydrogenative silylation of alcohols. organic-chemistry.org
The reactivity of silylcarbinols can be compared to that of other triaryl methanols. For example, heterocyclic triaryl methanols react with enol silyl ethers in the presence of a Lewis acid like ZnCl2 to yield functionalized heterocyclic products. nsf.gov The proposed mechanism involves the formation of a triaryl carbocation, which is stabilized by delocalization of the positive charge into the heterocyclic ring. nsf.gov Nucleophilic attack by the enol silyl ether then occurs at a ring position rather than at the sterically hindered carbocationic center. nsf.gov This highlights the role of the aryl groups in directing the reactivity.
The mechanism of substitution reactions at the silicon center is a fundamental aspect of organosilicon chemistry. These reactions can proceed through various pathways, including SN1 and SN2-type mechanisms. youtube.com In an SN2-like mechanism, a nucleophile attacks the silicon center, leading to a five-coordinate intermediate or transition state, followed by the departure of the leaving group. libretexts.org The reversibility of silyl ether formation, often under acidic aqueous conditions, is a key feature of their use as protecting groups. libretexts.org
The nature of the substituents on the silicon atom significantly influences the reactivity. A comparison of different silyl ethers reveals that the steric hindrance around the silicon atom plays a crucial role in both their formation and cleavage. wikipedia.org This steric effect is a key factor that differentiates the reactivity of various silylcarbinols and their derivatives. For instance, the reaction of trimethylmethoxysilane with triethylsilanol (B1199358) has been studied to understand the mechanism of silane (B1218182) coupling reactions, which are relevant to the formation of siloxane bonds. dtic.mil
Design and Synthesis of Advanced Silyl-Functionalized Compounds
The unique properties of organosilicon compounds have led to the design and synthesis of a wide array of advanced materials with tailored functionalities. Derivatives of (triphenylsilyl)methanol and related structures can serve as building blocks for these materials.
One area of application is in the development of functionalized polymers. For example, post-polymerization functionalization of polyvinyl chloride (PVC) has been achieved through catalytic borylation, introducing boronic ester groups onto the polymer backbone. acs.org This modification imparts new properties, such as adhesiveness, to the commodity polymer. acs.org The design of such processes requires careful consideration of the catalyst system to achieve efficient functionalization of the polymer. acs.org
Another approach to advanced materials involves the synthesis of functionalized organosilicon compounds that can be used as precursors for larger structures or as catalysts themselves. For instance, hexadecafluorophthalocyanine zinc (F₁₆PcZn) derivatives have been functionalized with organosilane-containing thiol groups. shu.edu These functionalized macrocycles have potential applications as silica-based photocatalysts. shu.edu The synthesis involves the nucleophilic substitution of fluorine atoms on the phthalocyanine (B1677752) ring with the organosilane thiol. shu.edu
The principles of self-organization can also be harnessed to create complex, dynamic systems. Dynamic covalent libraries of acylhydrazones have been studied in water, where the self-assembly of certain components can lead to the formation of hydrogels. acs.org The introduction of silyl groups into such systems could provide a means to tune their properties and create novel soft materials.
Future Research Directions
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of (Triphenylsilyl)methanol exist, future research will likely concentrate on developing more sustainable, efficient, and atom-economical pathways. The development of novel synthetic routes is crucial for expanding the accessibility and utility of this compound and its derivatives. researchgate.netresearchgate.net
Key areas of exploration may include:
Catalytic C-H Silylation: Direct C-H silylation of methanol (B129727) using a triphenylsilyl source would represent a highly efficient route, avoiding the need for pre-functionalized starting materials. researchgate.net Research in this area would focus on the design of new transition metal catalysts capable of selectively activating the C-H bond of methanol for subsequent silylation.
Reductive Functionalization of CO2: Building on recent advances in carbon capture and utilization, another innovative approach could involve the direct reductive functionalization of carbon dioxide in the presence of a triphenylsilylating agent. google.com This would provide a direct route from a greenhouse gas to a valuable organosilicon compound.
Flow Chemistry Approaches: The use of microreactor or flow chemistry systems for the synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability. These systems allow for precise control over reaction parameters, which can lead to higher yields and purities.
Biocatalytic Methods: The exploration of enzymatic or whole-cell biocatalytic systems for the synthesis of this compound presents an environmentally friendly alternative to traditional chemical synthesis.
A comparative overview of potential novel synthetic pathways is presented in Table 1.
Table 1: Potential Novel Synthetic Pathways for this compound
| Synthetic Pathway | Potential Advantages | Research Focus |
| Catalytic C-H Silylation | High atom economy, reduced waste | Development of selective transition metal catalysts |
| Reductive Functionalization of CO2 | Utilization of a greenhouse gas as a feedstock | Design of efficient catalytic systems for CO2 reduction and silylation |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability | Optimization of reactor design and reaction conditions |
| Biocatalysis | Environmentally friendly, high selectivity | Identification and engineering of suitable enzymes or microorganisms |
Deeper Mechanistic Insights through Advanced Techniques
A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing applications and designing new ones. rsc.orgresearchgate.netrsc.org Future research will undoubtedly leverage a suite of advanced analytical and computational techniques to probe the intricate details of these reactions.
Advanced techniques that are expected to be pivotal include:
Operando Spectroscopy: Techniques such as operando DRIFTS-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy-Mass Spectrometry) will allow for the real-time monitoring of catalytic reactions involving this compound, providing valuable information on reaction intermediates and catalyst behavior. rsc.org
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can provide detailed structural information on intermediates and products, as well as insights into the dynamics of reaction processes.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods will continue to be essential tools for elucidating reaction pathways, transition states, and the electronic structure of intermediates. mdpi.com Time-dependent DFT (TDDFT) can be employed to study photochemical reactions. mdpi.com
Cryogenic-Ion Spectroscopy: This technique can be used to trap and characterize transient intermediates, providing direct experimental evidence for proposed reaction mechanisms.
The application of these techniques will provide a more complete picture of the factors governing the reactivity and selectivity of this compound in various chemical transformations.
Expansion of Catalytic Applications
The triphenylsilyl group can influence the reactivity of adjacent functional groups, making this compound and its derivatives promising candidates for a range of catalytic applications. researchgate.netrsc.org While some catalytic uses have been explored, there is significant scope for expansion.
Future research in this area will likely focus on:
Asymmetric Catalysis: The development of chiral derivatives of this compound for use as ligands in asymmetric catalysis is a promising avenue. The steric bulk of the triphenylsilyl group could be exploited to create highly selective catalysts for a variety of enantioselective transformations.
Organocatalysis: this compound and its derivatives could function as organocatalysts, for example, in activating substrates through hydrogen bonding or other non-covalent interactions. mdpi.com
Polymerization Catalysis: The use of this compound-derived catalysts in polymerization reactions, such as ring-opening polymerization, could lead to the synthesis of novel silicon-containing polymers with unique properties. wikipedia.org
Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.
The potential catalytic applications of this compound derivatives are summarized in Table 2.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Application Area | Potential Role of this compound Derivative | Desired Outcome |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts | High enantioselectivity in organic synthesis |
| Organocatalysis | Hydrogen bond donor or Lewis base activator | Metal-free catalytic transformations |
| Polymerization Catalysis | Initiator or co-catalyst | Synthesis of novel silicon-containing polymers |
| Heterogeneous Catalysis | Active species immobilized on a solid support | Recyclable and robust catalytic systems |
Integration with Computational Design and Machine Learning in Organosilicon Chemistry
The integration of computational design and machine learning (ML) is set to revolutionize the field of chemistry, and organosilicon chemistry is no exception. nsf.govarxiv.orgaiche.org These powerful tools can accelerate the discovery and optimization of new compounds and catalysts. researchgate.net
In the context of this compound, future research will likely involve:
In Silico Catalyst Design: Machine learning algorithms can be trained on existing data to predict the catalytic performance of new this compound derivatives, guiding synthetic efforts towards the most promising candidates. mdpi.comarxiv.org This approach can significantly reduce the time and resources required for catalyst development.
Prediction of Physicochemical Properties: Computational models can be developed to predict the properties of new materials derived from this compound, such as their thermal stability, solubility, and electronic properties. This will aid in the rational design of materials for specific applications.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis and application of this compound, leading to higher yields and selectivities. arxiv.org
Elucidation of Structure-Property Relationships: By analyzing large datasets of experimental and computational data, machine learning can help to uncover complex structure-property relationships that may not be apparent from traditional analysis methods.
The synergy between experimental work and computational approaches will be crucial for unlocking the full potential of this compound and advancing the broader field of organosilicon chemistry. aiche.org
Q & A
Q. What are the common synthetic routes for preparing (triphenylsilyl)methanol in laboratory settings?
this compound is typically synthesized via silylation reactions. A photochemical C–H silylation approach using triphenylsilane and pyridine derivatives under UV light can yield silylated products, though yields may vary due to competing oxidation of silyl radicals . Grignard-like reactions with triphenylsilyl chloride and formaldehyde precursors in anhydrous conditions are also feasible, requiring strict moisture control to prevent hydrolysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the methanol (-CH₂OH) and triphenylsilyl groups. The silicon-bound carbon in the silyl group may show distinct deshielding.
- ²⁹Si NMR : Directly probes the silicon environment, with chemical shifts typically between -10 to -30 ppm for triphenylsilyl derivatives.
- IR Spectroscopy : Hydroxyl (O-H) stretching (~3200-3600 cm⁻¹) and Si-C aromatic vibrations (~1430 cm⁻¹) are critical markers .
Q. What safety precautions are essential when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in moisture-sensitive silylation reactions?
Employ Schlenk-line techniques or gloveboxes for anhydrous environments. Use molecular sieves to scavenge trace water. Catalytic additives like iodine or Lewis acids (e.g., AlCl₃) may stabilize reactive intermediates. Monitor reaction progress via in situ NMR or GC-MS to identify side products (e.g., siloxanes from hydrolysis) .
Q. What mechanistic insights explain radical-based silylation pathways involving this compound precursors?
Photochemical silylation proceeds via hydrogen atom transfer (HAT) from triphenylsilane to generate silyl radicals. These radicals undergo addition to aromatic substrates, followed by oxidation to silyl cations. Competing pathways, such as methoxyl radical formation in the presence of methanol, can reduce yields and require careful solvent selection .
Q. How does the triphenylsilyl group influence electronic properties in material science applications?
The electron-rich triphenylsilyl group enhances thermal stability and electron-transport properties in organic semiconductors. For example, 3,6-bis(triphenylsilyl)carbazole derivatives exhibit high triplet energy levels, making them effective host materials in blue organic light-emitting diodes (OLEDs) .
Q. How should researchers address discrepancies in reported reaction yields across studies?
Systematically replicate published protocols while varying parameters (e.g., solvent purity, light intensity in photochemical reactions). Characterize intermediates and by-products via LC-MS or XRD. Cross-validate results using alternative synthetic routes (e.g., Grignard vs. silylation methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
